molecular formula C12H18N2 B12124672 N-(4-aminobutyl)-isoindoline

N-(4-aminobutyl)-isoindoline

Cat. No.: B12124672
M. Wt: 190.28 g/mol
InChI Key: WRXRCHCRYZOLLB-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-isoindoline: is an organic compound that belongs to the class of isoindolines Isoindolines are nitrogen-containing heterocycles that have a wide range of applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-isoindoline typically involves the reaction of isoindoline with 1,4-diaminobutane. One common method is as follows:

    Starting Materials: Isoindoline and 1,4-diaminobutane.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-isoindoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of this compound.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

N-(4-aminobutyl)-isoindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are being explored as potential therapeutic agents for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-isoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminobutyl)-benzamide: Similar in structure but with a benzamide group instead of an isoindoline ring.

    N-(4-aminobutyl)-pyrrolidine: Contains a pyrrolidine ring instead of an isoindoline ring.

    N-(4-aminobutyl)-piperidine: Contains a piperidine ring instead of an isoindoline ring.

Uniqueness

N-(4-aminobutyl)-isoindoline is unique due to its isoindoline ring, which imparts specific chemical and biological properties. The presence of the isoindoline ring can enhance the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)butan-1-amine

InChI

InChI=1S/C12H18N2/c13-7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10,13H2

InChI Key

WRXRCHCRYZOLLB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1CCCCN

Origin of Product

United States

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